molecular formula C8H12O2 B3021088 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone CAS No. 1342065-35-3

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone

Cat. No.: B3021088
CAS No.: 1342065-35-3
M. Wt: 140.18
InChI Key: AJENGVZEIVIXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone is a bicyclic compound featuring an oxabicycloheptane ring system. This compound is notable for its unique structure, which includes an oxygen bridge and a ketone functional group. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

It’s known that many 7-oxanorbornanes (7-oxabicyclo[221]heptanes) have interesting biological activity

Mode of Action

It’s known that 7-oxanorbornanes can generate a wide chemodiversity in a highly stereoselective manner . This suggests that the compound may interact with its targets in a variety of ways, leading to different biochemical changes.

Biochemical Pathways

It’s known that 7-oxanorbornanes can be involved in a variety of reactions, including acid-induced ethereal bridge nucleophilic displacements, base-induced ethereal bridge opening, reductive ethereal ring opening, chalconide and halide/metal exchange, and cleavage of carbon–carbon bonds . These reactions suggest that the compound may affect a variety of biochemical pathways.

Result of Action

It’s known that 7-oxanorbornanes can have interesting biological activity . This suggests that the compound may have a variety of effects at the molecular and cellular level.

Action Environment

It’s known that the reactions involving 7-oxanorbornanes can be influenced by various factors, such as temperature, ph, and the presence of other compounds . This suggests that environmental factors may also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate certain signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular functions. For example, the interaction of this compound with cytochrome P450 enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and its effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial functions and energy metabolism. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Chemical Reactions Analysis

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone can be compared to other bicyclic compounds such as:

These comparisons highlight the unique features of this compound, particularly its reactivity and versatility in various applications.

Properties

IUPAC Name

1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-5(9)7-4-6-2-3-8(7)10-6/h6-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJENGVZEIVIXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CCC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705411
Record name 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91759-01-2
Record name 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
Reactant of Route 2
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
Reactant of Route 4
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
Reactant of Route 5
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
Reactant of Route 6
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.